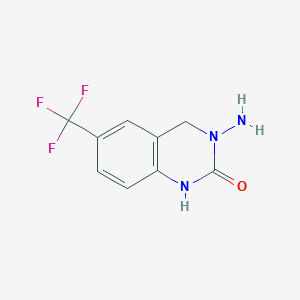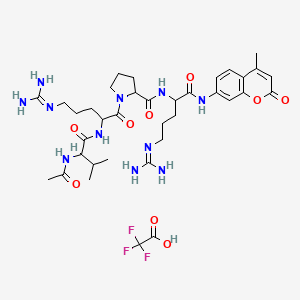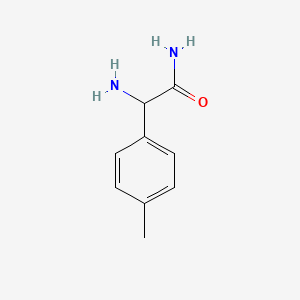
3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It belongs to the quinazolinone family and features a trifluoromethyl group (CF3) attached to the 6-position of the quinazolinone ring system.
- The compound exhibits interesting pharmacological properties and has applications in various fields.
3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one: , also known by its chemical formula , is a heterocyclic organic compound.
Métodos De Preparación
- Industrial Production Methods :
- Industrial-scale production may involve variations of the above synthetic route, optimized for efficiency and yield.
Synthetic Routes:
Reaction Conditions:
Análisis De Reacciones Químicas
- Reactivity :
- 3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one can undergo various reactions, including oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Reagents like manganese dioxide (MnO2) or hydrogen peroxide (H2O2) can be used.
- Reduction : Hydrazine hydrate (N2H4·H2O) or sodium borohydride (NaBH4) are suitable reducing agents.
- Substitution : Halogenation (e.g., bromination or chlorination ) can occur at the 6-position.
- Major Products :
- The specific products depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
- Medicine : May have applications in drug discovery due to its unique structure.
- Industry : Used in the development of specialty chemicals.
Mecanismo De Acción
- The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets.
- Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
- Similar Compounds :
- 6-Aminoquinazolin-4(3H)-one : Lacks the trifluoromethyl group.
- 6-Chloroquinazolin-4(3H)-one : Contains a chlorine atom instead of the trifluoromethyl group.
- 6-Methylquinazolin-4(3H)-one : Features a methyl group at the 6-position.
- Uniqueness :
- The trifluoromethyl substitution imparts distinct chemical properties and potential biological activities.
Remember that this compound’s applications continue to be explored, and ongoing research may reveal additional uses and mechanisms.
Propiedades
Fórmula molecular |
C9H8F3N3O |
|---|---|
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
3-amino-6-(trifluoromethyl)-1,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C9H8F3N3O/c10-9(11,12)6-1-2-7-5(3-6)4-15(13)8(16)14-7/h1-3H,4,13H2,(H,14,16) |
Clave InChI |
NUXIDGHXQBJNAU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)C(F)(F)F)NC(=O)N1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)
![[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)

